Arachidonic Acid-d11

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

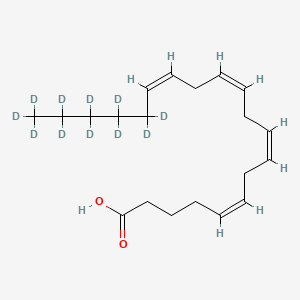

Arachidonic Acid-d11 is a deuterated form of arachidonic acid, containing 11 deuterium atoms at specific positions. It is an omega-6 polyunsaturated fatty acid and serves as a precursor for eicosanoids, which are signaling molecules that play crucial roles in inflammation and other physiological functions . This compound is primarily used as an internal standard for the quantification of arachidonic acid by gas chromatography or liquid chromatography-mass spectrometry .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Arachidonic Acid-d11 involves the incorporation of deuterium atoms into the arachidonic acid molecule. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions. The process involves the use of deuterated reagents and catalysts to ensure the selective incorporation of deuterium atoms at the desired positions .

Industrial Production Methods: Industrial production of this compound is carried out using advanced chemical synthesis techniques. The process begins with the extraction of arachidonic acid from natural sources, followed by its conversion into the deuterated form through controlled chemical reactions. The final product is purified using chromatographic techniques to achieve high purity levels .

化学反应分析

Types of Reactions: Arachidonic Acid-d11 undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen atoms to the molecule, typically under the influence of reducing agents.

Substitution: Deuterium atoms can be replaced with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Enzymes like COX and LOX, along with molecular oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products Formed:

Prostaglandins: Involved in inflammation and other physiological processes.

Thromboxanes: Play a role in platelet aggregation and blood clotting.

Leukotrienes: Involved in immune responses and inflammation.

科学研究应用

Arachidonic Acid-d11 has a wide range of applications in scientific research, including:

Biology: Studied for its role in cell signaling and membrane fluidity.

Medicine: Investigated for its involvement in inflammatory diseases and potential therapeutic applications.

Industry: Utilized in the production of high-purity lipid standards for research and development.

作用机制

Arachidonic Acid-d11 exerts its effects through its conversion into various eicosanoids, which act as signaling molecules. The primary molecular targets include:

Cyclooxygenase (COX): Converts arachidonic acid into prostaglandins and thromboxanes.

Lipoxygenase (LOX): Converts arachidonic acid into leukotrienes.

Cytochrome P450 (CYP): Involved in the formation of epoxyeicosatrienoic acids (EETs) and other metabolites

These pathways play critical roles in inflammation, immune responses, and other physiological processes.

相似化合物的比较

Arachidonic Acid: The non-deuterated form, widely studied for its role in inflammation and cell signaling.

Linoleic Acid: Another omega-6 fatty acid, serving as a precursor to arachidonic acid.

Eicosapentaenoic Acid (EPA): An omega-3 fatty acid with anti-inflammatory properties.

Uniqueness: Arachidonic Acid-d11 is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. This labeling allows for precise quantification and differentiation from the non-deuterated form, providing valuable insights into metabolic pathways and the role of arachidonic acid in various biological processes .

生物活性

Arachidonic Acid-d11 (AA-d11) is a deuterated form of arachidonic acid, a polyunsaturated fatty acid that plays a crucial role in cellular signaling and the synthesis of bioactive lipids. This article explores the biological activity of AA-d11, focusing on its mechanisms, effects, and research findings.

Overview of Arachidonic Acid

Arachidonic acid (AA) is a 20-carbon fatty acid with four double bonds, classified as an omega-6 fatty acid. It is a vital component of cell membranes and serves as a precursor for various eicosanoids, including prostaglandins and leukotrienes, which are involved in inflammation and immune responses . The deuterated form, AA-d11, is used in research to trace metabolic pathways and understand the dynamics of lipid metabolism due to its isotopic labeling.

1. Cell Membrane Dynamics

AA-d11 contributes to the fluidity and structural integrity of cell membranes. Its incorporation into phospholipid bilayers influences membrane properties, affecting protein function and signaling pathways .

2. Eicosanoid Synthesis

The primary biological activity of AA-d11 arises from its conversion into eicosanoids through enzymatic pathways involving cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 enzymes. These metabolites have diverse physiological effects, including modulation of inflammation, pain response, and immune function .

3. Cell Signaling

AA-d11 can activate various signaling pathways by interacting with receptors such as G-protein coupled receptors (GPCRs). This interaction can lead to the activation of phospholipase A2, resulting in the release of free AA from membrane phospholipids, thereby amplifying its biological effects .

Bioactivity Studies

A series of studies have demonstrated the biological effects of AA-d11 across different cell types:

- Platelet Activation : In washed platelet studies, low concentrations (1-5 μM) of AA-d11 were shown to enhance thromboxane synthesis via COX pathways. Higher concentrations led to competition with endogenous substrates .

- Leukocyte Function : AA-d11 has been implicated in the activation of NADPH oxidase in leukocytes, which is essential for generating reactive oxygen species (ROS) during immune responses .

- In Vitro Digestion Studies : Research on predigested mixtures containing AA and docosahexaenoic acid (DHA) indicated improved bio-accessibility and absorption profiles when AA-d11 was included in formulations .

Data Table: Biological Effects of this compound

Case Study 1: Platelet Function

In a study examining the role of AA-d11 in platelet function, researchers found that at physiological concentrations, AA-d11 significantly increased thromboxane production compared to control groups. This underscores its role as a critical mediator in hemostasis and inflammation.

Case Study 2: Immune Response Modulation

Another study highlighted how AA-d11 influences leukocyte behavior during inflammatory responses. The administration of AA-d11 resulted in enhanced leukocyte migration and ROS production, indicating its potential role in modulating immune responses during infection or injury.

属性

IUPAC Name |

(5Z,8Z,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterioicosa-5,8,11,14-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i1D3,2D2,3D2,4D2,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXBAPSDXZZRGB-MBZQHBQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。